Benzene, 1-(1-bromo-2-methyl-1-propenyl)-4-methoxy-
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Overview
Description
Benzene, 1-(1-bromo-2-methyl-1-propenyl)-4-methoxy- is an organic compound known for its unique structure and properties. It is a derivative of benzene, featuring a brominated propenyl group and a methoxy group attached to the benzene ring. This compound is typically a colorless liquid with a strong aromatic odor. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-bromo-2-methyl-1-propenyl)-4-methoxy- can be achieved through the reaction of benzene derivatives with phosphorus tribromide. The reaction involves the bromination of the propenyl group in the presence of a catalyst under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process requires precise control of temperature and pressure to ensure the desired product yield and purity. The reaction is typically carried out in a solvent medium to facilitate the reaction and subsequent purification steps .
Types of Reactions:
Substitution Reactions: The bromine atom in the propenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the brominated propenyl group can yield the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Various substituted benzene derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Scientific Research Applications
Benzene, 1-(1-bromo-2-methyl-1-propenyl)-4-methoxy- is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving brominated organic molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Employed in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-bromo-2-methyl-1-propenyl)-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The brominated propenyl group can participate in various chemical reactions, influencing the activity of biological molecules. The methoxy group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Benzene, 1-(1-bromo-2-methyl-1-propenyl)-: Lacks the methoxy group, resulting in different solubility and reactivity.
Benzene, 1-(1-chloro-2-methyl-1-propenyl)-4-methoxy-:
Benzene, 1-(1-bromo-2-methyl-1-propenyl)-4-hydroxy-: The presence of a hydroxy group instead of a methoxy group changes the compound’s chemical properties and biological activity.
Uniqueness: Benzene, 1-(1-bromo-2-methyl-1-propenyl)-4-methoxy- is unique due to the combination of a brominated propenyl group and a methoxy group on the benzene ring. This structural arrangement imparts specific chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
40811-05-0 |
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Molecular Formula |
C11H13BrO |
Molecular Weight |
241.12 g/mol |
IUPAC Name |
1-(1-bromo-2-methylprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H13BrO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3 |
InChI Key |
MBJKBYCBPJTPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)OC)Br)C |
Origin of Product |
United States |
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